

Cytotoxicity of 6-Bromoquinazoline and its Amino-Substituted Analogs: A Comparative Guide

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Compound of Interest

Compound Name: **6-Bromoquinazoline**

Cat. No.: **B049647**

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This guide provides a comparative analysis of the cytotoxic effects of **6-bromoquinazoline** and its various amino-substituted analogs against several cancer cell lines. The data presented is collated from multiple studies to offer a comprehensive overview of the structure-activity relationships and potential therapeutic applications of this class of compounds.

Comparative Cytotoxicity Data

The cytotoxic activity of **6-bromoquinazoline** derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC50 values for various **6-bromoquinazoline** analogs against different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound ID	Substitution at C4	Substitution at C2	Other Substitutions	Cell Line	IC50 (µM)	Reference
Series 1						
5b	-NH-(3-fluorophenyl)	-H		MCF-7	0.53	[1][2]
SW480	1.95	[1][2]				
Series 2						
8a	=O	-S-(CH ₂) ₃ CH ₃	3-phenyl	MCF-7	15.85 ± 3.32	[3][4]
SW480	17.85 ± 0.92	[3][4]				
8e	=O	-S-CH ₂ -(4-methylphenyl)	3-phenyl	MCF-7	35.14 ± 6.87	[4]
SW480	63.15 ± 1.63	[4]				
WHI-P154	-NH-(3'-bromo-4'-hydroxyphenyl)	-H	6,7-dimethoxy	U373	Micromolar range	[5]
U87	Micromolar range	[5]				

Note: The data presented is a compilation from different research articles. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The most frequently cited method for determining the cytotoxicity of these compounds is the MTT assay.

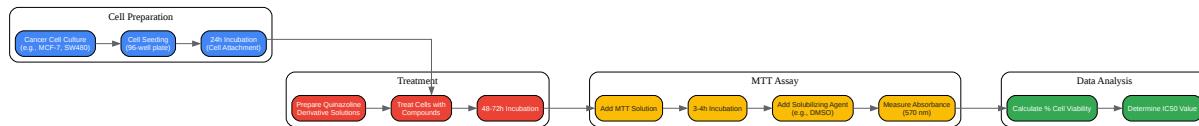
MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- **Cell Seeding:** Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the quinazoline derivatives and a vehicle control.
- **Incubation:** The plates are incubated for a specified period, typically 48 or 72 hours.
- **MTT Addition:** After incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 3-4 hours.
- **Formazan Solubilization:** The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Processes

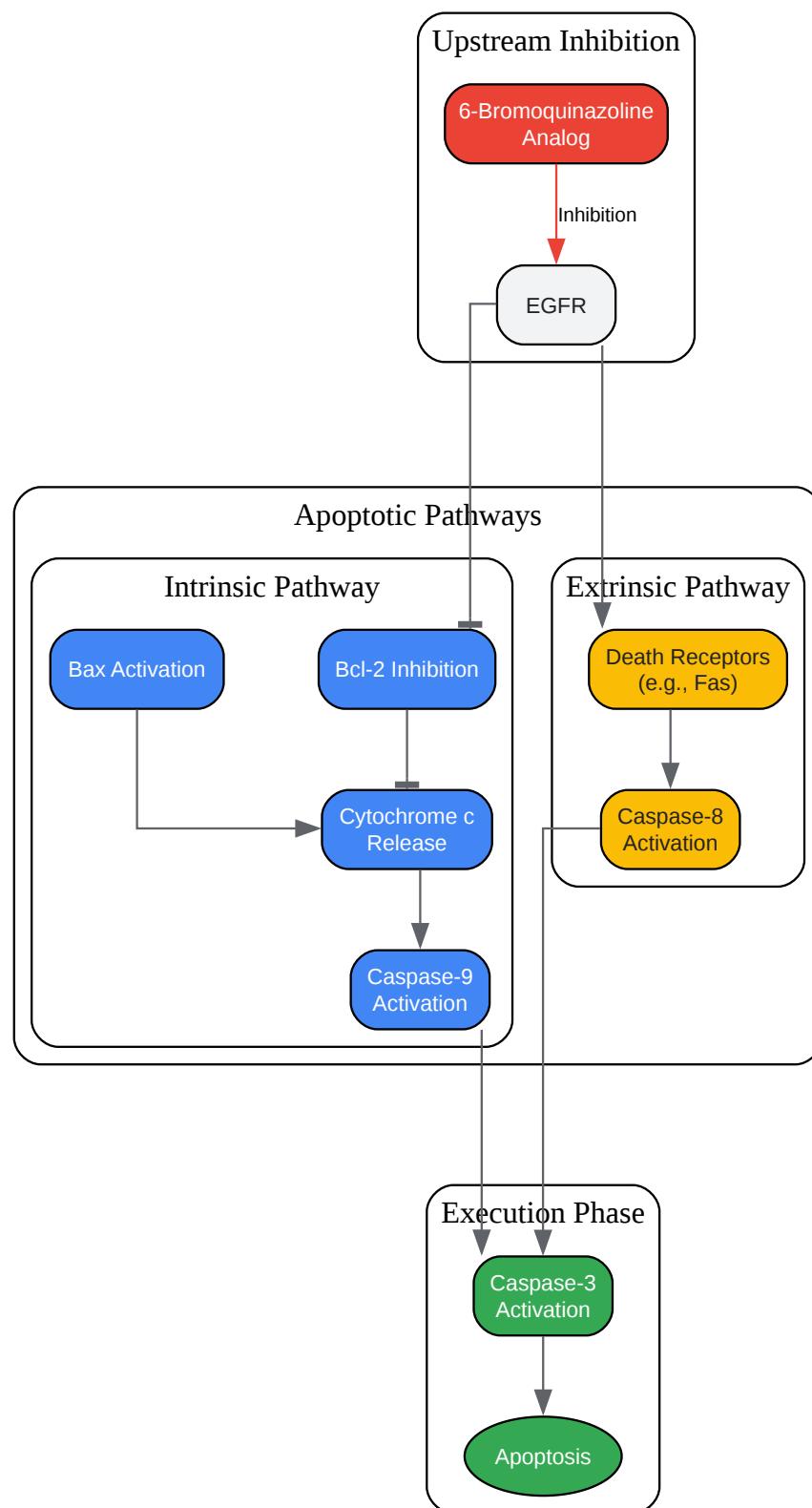
To better understand the experimental workflow and the potential mechanisms of action, the following diagrams are provided.



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Caption: Experimental workflow for determining the cytotoxicity of quinazoline derivatives using the MTT assay.

Studies suggest that many quinazoline derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death). The signaling cascades involved can be complex, often involving the inhibition of key regulatory proteins like the Epidermal Growth Factor Receptor (EGFR), which leads to the activation of apoptotic pathways.

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Caption: Proposed signaling pathway for apoptosis induced by **6-bromoquinazoline** analogs through EGFR inhibition.

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